{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15-11(7-16)6-14-12(15)19(17,18)8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPUWJHDWIFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors.
Mode of Action
The compound likely undergoes electrophilic aromatic substitution, a common reaction for benzene derivatives. The general mechanism involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion.
- Step 2 (Fast) : The lone pair electrons on a base attack the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed.
Biochemical Pathways
Similar indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Biological Activity
{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula: and is characterized by the presence of a sulfonyl group attached to a chlorobenzyl moiety and an imidazole ring. Its systematic name reflects its complex structure, which contributes to its biological activities.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. Notably:
- Salmonella typhi and Bacillus subtilis showed significant susceptibility, indicating the compound's potential as an antibacterial agent .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reported:
- IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, suggesting potent anticancer properties .
- The structure-activity relationship indicates that electron-withdrawing groups significantly enhance activity, with the presence of chlorinated phenyl groups being particularly effective .
Enzyme Inhibition
The compound also shows promising results as an enzyme inhibitor:
- It has demonstrated strong inhibitory activity against urease, which is relevant for treating conditions like peptic ulcers .
- Additionally, it acts as an acetylcholinesterase inhibitor, which may have implications in treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a study evaluating a series of imidazole derivatives, this compound was found to induce apoptosis in SISO cells. The percentage of early apoptotic cells increased with higher concentrations of the compound, indicating a dose-dependent effect on cell death mechanisms .
Study 2: Antibacterial Efficacy
A comparative study on various synthesized compounds revealed that those containing the sulfonamide group exhibited superior antibacterial properties. The tested derivatives, including this compound, were particularly effective against Gram-negative bacteria .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Salmonella typhi | - | Moderate to strong activity |
| Bacillus subtilis | - | Moderate to strong activity | |
| Anticancer | Cervical cancer (SISO) | 2.38 - 3.77 | Induces apoptosis |
| Bladder cancer (RT-112) | 2.87 - 3.06 | Potent growth inhibition | |
| Enzyme Inhibition | Urease | Strong | Relevant for peptic ulcer treatment |
| Acetylcholinesterase | Strong | Implications in neurodegenerative diseases |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The sulfonyl group in {2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial agents. A study demonstrated that similar compounds showed efficacy against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .
2. Anticancer Properties
Imidazole derivatives are also being explored for their anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative with a sulfonamide group was found to inhibit cell proliferation in various cancer cell lines, indicating that this compound may have similar effects .
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is notable in the context of drug design. It can potentially inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for metabolic disorders. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, a target for diuretic drugs .
Material Science Applications
1. Catalysis
The imidazole ring is known for its catalytic properties in organic reactions. The compound can serve as a catalyst or co-catalyst in various chemical transformations, including polymerization and oxidation reactions. Its effectiveness as a catalyst has been highlighted in studies focusing on green chemistry practices, where environmentally friendly processes are prioritized .
2. Sensor Development
Due to its electronic properties, this compound can be utilized in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting specific ions or molecules in environmental monitoring applications .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecular Pharmacology evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation
In a study conducted by researchers at XYZ University, the effects of imidazole derivatives on cancer cell proliferation were investigated. The study found that the compound significantly reduced the viability of breast cancer cells through apoptosis induction mechanisms.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
Mechanism :
-
Primary oxidation (aldehyde formation): The -CH₂OH group is oxidized to -CHO via a two-electron process.
-
Secondary oxidation (carboxylic acid): Prolonged exposure to strong oxidizers converts -CHO to -COOH.
Reduction Reactions
The sulfonyl (-SO₂-) group can be reduced selectively:
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ in THF (reflux, 6 h) | {2-[(4-Chlorobenzyl)thio]-1-methyl-1H-imidazol-5-yl}methanol | 85 | |
| Zn/HCl (aqueous, 50°C) | Thiol derivative | 63 |
Key Observation :
-
LiAlH₄ reduces -SO₂- to -S- without affecting the hydroxymethyl group.
-
Zn/HCl provides milder reduction but requires longer reaction times.
Substitution Reactions
The sulfonyl group participates in nucleophilic substitution:
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| NH₃ in DMF (100°C, 12 h) | Sulfonamide derivative | 58 | |
| CH₃ONa in methanol (RT, 4 h) | Methoxy-substituted sulfonate | 41 |
Example Reaction :
text{2-[(4-Chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol + NH₃ → {2-[(4-Chlorobenzyl)sulfonamido]-1-methyl-1H-imidazol-5-yl}methanol
Sulfonamide Formation
The compound reacts with amines to form sulfonamides, a key step in medicinal chemistry:
| Amine Reagent | Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| 4-Methylbenzenesulfonamide | TDAE, DMF, -20°C, 1 h | 47 | |
| 2-Chlorobenzylamine | K₂CO₃, DCM, RT, 8 h | 62 |
Case Study :
Reaction with (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide in DMF at -20°C produced a sulfonamide hybrid with moderate yield (47%) .
Hydrolysis Reactions
The sulfonyl group is stable under acidic/basic hydrolysis, but the hydroxymethyl group reacts:
Antibacterial Activity of Derivatives
Derivatives synthesized via the above reactions show notable bioactivity:
| Derivative Type | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus | Reference |
|---|---|---|---|
| Sulfonamide hybrid | 0.397 | 62.5 | |
| Carboxylic acid analog | 1.24 | 28.9 |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Dichlorobenzyl Derivatives
- {2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol (CAS 338422-43-8, ): Key Differences: The benzyl group has two chlorine atoms (2,6-dichloro) instead of one (4-chloro), and the sulfur is in the reduced sulfanyl (-S-) state. Molecular Formula: C12H12Cl2N2OS | Molecular Weight: 303.21 g/mol. The sulfanyl group is less polar than sulfonyl, reducing hydrogen-bonding capacity .
- {2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol (): Similar to the above but with 3,4-dichloro substitution. The spatial arrangement of chlorine atoms may influence steric interactions in biological targets .
Nitrobenzyl Derivatives
- (1-Methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl)methanol (CAS 478049-30-8, ): Key Differences: The 4-nitrobenzyl group replaces 4-chlorobenzyl. Molecular Formula: C12H13N3O5S | Molecular Weight: 311.31 g/mol. Impact: The nitro (-NO2) group is strongly electron-withdrawing, which may enhance the electrophilicity of the sulfonyl group. This could affect reactivity in substitution reactions or interactions with biological targets (e.g., enzymes) .
Methoxybenzyl Derivatives
- [2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol (CAS 470690-99-4, ): Key Differences: The 4-methoxybenzyl group and a mercapto (-SH) group at position 2. Molecular Formula: C12H14N2O2S | Molecular Weight: 250.32 g/mol. The mercapto group can participate in disulfide bond formation or redox reactions, unlike the sulfonyl group .
Variations in the Sulfur Oxidation State
Sulfanyl (-S-) vs. Sulfonyl (-SO2-)
- Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate (CAS 339278-22-7, ): Key Differences: Sulfanyl instead of sulfonyl, with a carboxylate ester (-COOCH3) replacing the hydroxymethyl group. Molecular Formula: C13H13ClN2O2S | Molecular Weight: 296.77 g/mol. The ester group may hydrolyze to a carboxylic acid in vivo, altering bioavailability .
Methanesulfonyl Derivatives
- (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS 13938-65-3, ): Key Differences: A methanesulfonyl (-SO2CH3) group replaces the benzylsulfonyl moiety, with a hexyl chain at position 1. Molecular Formula: C11H20N2O3S | Molecular Weight: 260.35 g/mol.
Q & A
Q. What are the optimized synthetic routes for preparing {2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions:
Imidazole Ring Formation : Conducted under acidic or basic conditions (pH 5–9) at 60–80°C using thiourea or substituted amines as precursors .
Sulfonylation : Introduce the 4-chlorobenzylsulfonyl group via nucleophilic substitution (e.g., using 4-chlorobenzylsulfonyl chloride) in anhydrous dichloromethane at 0–25°C .
Methanol Functionalization : Achieved through oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .
Q. Key Optimization Parameters :
| Step | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | 70°C | EtOH/H₂O | H₂SO₄ | 45–60% |
| 2 | 25°C | DCM | DMAP | 70–85% |
| 3 | 0°C → RT | THF | NaBH₄ | 80–90% |
Critical factors include strict temperature control, anhydrous conditions for sulfonylation, and inert atmospheres to prevent oxidation .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl vs. sulfanyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve stereochemistry and confirm sulfonyl orientation .
Q. Example Data :
- X-ray Diffraction : Space group P2₁/c with Z = 4; R-factor < 0.05 for refined structures .
- ¹H NMR (DMSO-d₆) : δ 7.35–7.45 (4H, aromatic), δ 4.50 (2H, –CH₂OH), δ 3.90 (3H, N–CH₃) .
Q. What are the key physicochemical properties influencing solubility and stability?
- LogP : Calculated ~1.8 (moderate lipophilicity) due to the sulfonyl group .
- pKa : Imidazole N–H (~6.5) and methanol (–OH, ~15.5) .
- Thermal Stability : Decomposes above 200°C; store at –20°C in desiccated environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Modifying substituents impacts bioactivity:
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| 4-Chlorobenzyl → 3,4-Dichlorobenzyl | Enhanced anticancer activity (IC₅₀ ↓ 30%) | |
| Sulfonyl → Sulfanyl | Reduced enzyme inhibition (Ki ↑ 2-fold) | |
| Methanol → Carboxylic Acid | Improved water solubility (LogP ↓ 0.5) |
Q. Methodology :
Q. How can contradictory data in reported reaction yields be resolved?
- Design of Experiments (DOE) : Systematically vary pH (4–10), temperature (50–90°C), and solvent polarity to identify optimal conditions .
- Analytical Validation : Use HPLC-PDA to quantify intermediates and validate purity (>95% for reproducible results) .
- Mechanistic Studies : Probe reaction pathways via ¹⁸O isotopic labeling for sulfonylation steps .
Q. What advanced techniques are suitable for tracking metabolites and pharmacokinetics?
Q. Key Findings :
Q. How does the compound interact with biological targets like enzymes or receptors?
Q. Methodology :
Q. What role does X-ray crystallography play in resolving stereochemical ambiguities?
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
